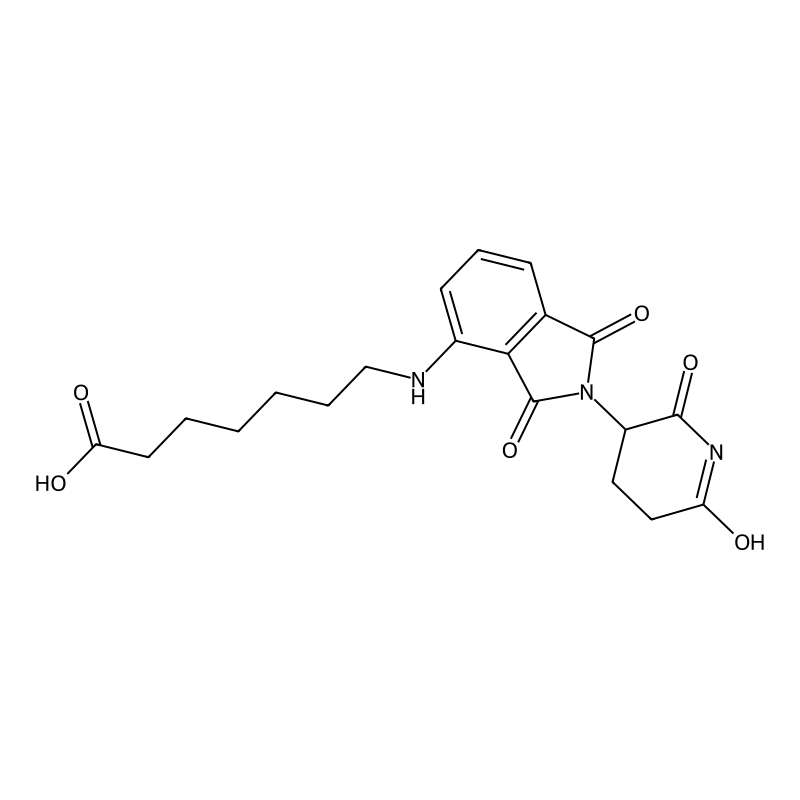

Pomalidomide-C6-COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Thalidomide Analogs: The molecule bears a resemblance to the structure of thalidomide, a medication with complex effects, including teratogenicity (birth defects) but also immunomodulatory properties. Research into thalidomide analogs is ongoing, exploring potential therapeutic applications while mitigating the teratogenic effects [PubChem. 4-Nitrothalidomide, ""].

- Protein Degradation: The presence of a linker chain and a carboxylic acid group suggests this molecule might be a building block for PROTAC® technology. PROTACs are chimeric molecules designed to target specific proteins for degradation by the cellular machinery [Sigma-Aldrich, Pomalidomide-PEG2-butyl CO2H, ""]. Pomalidomide, another thalidomide analog, is used in some PROTAC® development [PubChem. N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, ""].

Pomalidomide-C6-COOH is a derivative of Pomalidomide, a thalidomide analog that has gained attention for its therapeutic applications, particularly in treating multiple myeloma. The compound features a carboxylic acid functional group linked to a six-carbon alkyl chain, enhancing its solubility and reactivity for various chemical conjugations. Its molecular formula is with a molecular weight of approximately 401.41 g/mol .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when reacted with amines.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are crucial for synthesizing conjugates used in targeted therapies and drug delivery systems .

Pomalidomide-C6-COOH exhibits significant biological activity, particularly through its role as a cereblon ligand. It modulates the immune response and has shown efficacy in inhibiting tumor growth in multiple myeloma by promoting the degradation of specific proteins involved in cancer progression. The compound's unique structure allows it to engage with cellular pathways effectively, enhancing its therapeutic potential .

The synthesis of Pomalidomide-C6-COOH typically involves:

- Starting Material Preparation: Using Pomalidomide as the base compound.

- Alkylation: Introducing the six-carbon alkyl chain via nucleophilic substitution or coupling reactions.

- Carboxylation: Converting an appropriate functional group into a carboxylic acid through oxidation or direct carboxylation methods.

These steps can be optimized based on the desired yield and purity of the final product .

Pomalidomide-C6-COOH has several applications in biomedical research and pharmaceutical development:

- Targeted Drug Delivery: Its reactive groups allow for conjugation with other therapeutic agents or nanoparticles.

- PROTAC Development: It serves as a building block for creating proteolysis-targeting chimeras, which are designed to degrade specific proteins implicated in diseases.

- Cancer Therapy: Used in formulations aimed at enhancing anti-cancer efficacy through immune modulation .

Studies on Pomalidomide-C6-COOH have focused on its interactions with various biological targets:

- Cereblon Binding: It interacts with cereblon, leading to downstream effects on protein degradation pathways.

- Immune Modulation: The compound influences T-cell activation and proliferation, making it a candidate for immunotherapy applications.

These interactions underscore its potential as a versatile agent in cancer treatment and other therapeutic areas .

Pomalidomide-C6-COOH shares structural similarities with several compounds, each offering unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pomalidomide | C₁₃H₁₁N₃O₄ | Core structure of thalidomide; anti-cancer properties. |

| Thalidomide | C₁₃H₁₀N₂O₄ | First-generation immunomodulatory drug; similar mechanism of action. |

| Pomalidomide-C3-COOH | C₁₈H₁₉N₃O₄ | Shorter alkyl chain; different solubility and reactivity profiles. |

| Pomalidomide-C9-COOH | C₂₂H₂₅N₃O₄ | Longer alkyl chain; potentially enhanced pharmacokinetics. |

The uniqueness of Pomalidomide-C6-COOH lies in its balanced structure that optimizes both solubility and reactivity, making it particularly suitable for advanced therapeutic applications like PROTACs while maintaining the essential biological activity associated with Pomalidomide .